Methyl 5-bromo-2-methoxy-6-methylnicotinate Methyl 5-bromo-2-methoxy-6-methylnicotinate
Brand Name: Vulcanchem
CAS No.: 1235741-62-4
VCID: VC7225686
InChI: InChI=1S/C9H10BrNO3/c1-5-7(10)4-6(9(12)14-3)8(11-5)13-2/h4H,1-3H3
SMILES: CC1=C(C=C(C(=N1)OC)C(=O)OC)Br
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.087

Methyl 5-bromo-2-methoxy-6-methylnicotinate

CAS No.: 1235741-62-4

Cat. No.: VC7225686

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.087

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-methoxy-6-methylnicotinate - 1235741-62-4

Specification

CAS No. 1235741-62-4
Molecular Formula C9H10BrNO3
Molecular Weight 260.087
IUPAC Name methyl 5-bromo-2-methoxy-6-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C9H10BrNO3/c1-5-7(10)4-6(9(12)14-3)8(11-5)13-2/h4H,1-3H3
Standard InChI Key WHKQQYWEAPWZQI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=N1)OC)C(=O)OC)Br

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 5-bromo-2-methoxy-6-methylpyridine-3-carboxylate, reflecting its pyridine backbone and substituent positions . Its molecular formula, C₉H₁₀BrNO₃, corresponds to a molecular weight of 260.08 g/mol . The bromine atom, methoxy group, and methyl ester collectively contribute to its distinct electronic and steric profile, which is critical for its reactivity in synthetic applications.

Structural Descriptors and Computational Data

  • SMILES Notation: COC(=O)C1=C(N=C(C(=C1)Br)C)OC

  • InChI Key: WHKQQYWEAPWZQI-UHFFFAOYSA-N

  • Canonical SMILES: CC1=C(C=C(C(=N1)OC)C(=O)OC)Br

These identifiers facilitate precise database searches and computational modeling, enabling researchers to predict physicochemical properties and reaction behavior.

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 5-bromo-2-methoxy-6-methylnicotinate typically involves a two-step process:

  • Bromination: 6-Methoxynicotinic acid undergoes electrophilic aromatic substitution using bromine in acetic acid, introducing bromine at the 5-position.

  • Esterification: The brominated intermediate is treated with methanol and an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

Key Reaction Conditions:

  • Bromination: 60–80°C, 6–12 hours.

  • Esterification: Reflux in methanol, 24–48 hours.

Industrial Manufacturing

Industrial processes optimize yield and scalability through:

  • Continuous-Flow Reactors: For bromination, ensuring consistent temperature control and reduced side reactions.

  • Catalytic Esterification: Using immobilized lipases or solid acid catalysts to enhance efficiency.

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution

The bromine atom at the 5-position is susceptible to nucleophilic displacement. For example:

  • Amination: Reaction with primary amines (e.g., methylamine) yields 5-amino derivatives.

  • Thiolation: Treatment with thiols produces thioether analogs.

Oxidation and Reduction

  • Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidants like KMnO₄, yielding carboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering bioavailability.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
Methyl 5-bromo-6-methoxynicotinateMethoxy at 6-positionAltered electronic density at C-6
Methyl 5-bromo-3-methoxypicolinateMethoxy at 3-positionReduced steric hindrance at C-2

The 2-methoxy-6-methyl configuration in methyl 5-bromo-2-methoxy-6-methylnicotinate enhances its metabolic stability compared to analogs, as evidenced by in vitro microsomal assays.

Challenges and Future Directions

Mechanistic Elucidation

Further studies are needed to clarify:

  • Enzyme Interactions: Target identification for antimicrobial and anti-inflammatory effects.

  • Metabolic Pathways: Hepatic clearance mechanisms and metabolite profiling.

Synthetic Optimization

Developing enantioselective routes and green chemistry protocols (e.g., solvent-free esterification) could improve sustainability.

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